molecular formula C17H21ClN4O B3730854 5-(2-chlorobenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one

5-(2-chlorobenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one

Cat. No.: B3730854
M. Wt: 332.8 g/mol
InChI Key: MAGRYMKISDKJGA-UHFFFAOYSA-N
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Description

5-(2-chlorobenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorobenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: This step may involve the alkylation of the pyrimidinone core with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Addition of the Piperazine Moiety: The final step could involve the nucleophilic substitution of the pyrimidinone intermediate with 4-methylpiperazine under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions could involve the chlorobenzyl group, potentially converting it to a benzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine moiety, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution can lead to various functionalized derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2-chlorobenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(2-chlorobenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one: can be compared with other pyrimidinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

5-[(2-chlorophenyl)methyl]-4-methyl-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O/c1-12-14(11-13-5-3-4-6-15(13)18)16(23)20-17(19-12)22-9-7-21(2)8-10-22/h3-6H,7-11H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGRYMKISDKJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)C)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2-chlorobenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one
Reactant of Route 2
5-(2-chlorobenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one
Reactant of Route 3
5-(2-chlorobenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one
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5-(2-chlorobenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one
Reactant of Route 5
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5-(2-chlorobenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one
Reactant of Route 6
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5-(2-chlorobenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one

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